molecular formula C25H23N3O3S B2368885 N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide CAS No. 896359-46-9

N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide

Cat. No.: B2368885
CAS No.: 896359-46-9
M. Wt: 445.54
InChI Key: NJYFESOTSIUMRS-UHFFFAOYSA-N
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Description

N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C25H23N3O3S and its molecular weight is 445.54. The purity is usually 95%.
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Scientific Research Applications

Antiviral Properties

N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide, as a part of the quinazolin-4(3H)-ones family, has shown potential in antiviral research. Studies have demonstrated that derivatives within this chemical family can inhibit the replication of various viruses, including avian influenza (H5N1), through the synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones. These compounds exhibit significant antiviral activities against respiratory and biodefense viruses, such as severe acute respiratory syndrome coronavirus, dengue, and yellow fever viruses, highlighting their potential for broad-spectrum antiviral drug development (Selvam et al., 2007).

Antitumor Activities

Research into the quinazolin-4(3H)-ones has also uncovered their promising antitumor properties. For instance, studies focusing on water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, have revealed these compounds' capability to exhibit high growth-inhibitory activity in a folate-independent manner. This class of compounds is characterized by unique biochemical properties such as delayed, non-phase-specific cell-cycle arrest, highlighting their potential in cancer therapy (Bavetsias et al., 2002).

Synthetic Methodologies

Quinazolin-4(3H)-ones serve as a cornerstone in the development of efficient synthetic methodologies for producing heterocyclic compounds. For example, the use of acid ion exchange resin-mediated cascade reactions offers a green and atom-economic approach for the synthesis of quinazolin-4(3H)-ones, providing an alternative method that enhances the sustainability of chemical synthesis processes (Yang et al., 2020).

Analgesic and Anti-inflammatory Activities

Additionally, the quinazolin-4(3H)-one framework has been investigated for its potential in analgesic and anti-inflammatory applications. The synthesis of novel 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring has demonstrated significant analgesic and anti-inflammatory activities in animal studies, indicating the therapeutic potential of these compounds in managing pain and inflammation (Dewangan et al., 2016).

Properties

IUPAC Name

N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c29-23(26-14-15-32-17-19-6-2-1-3-7-19)20-12-10-18(11-13-20)16-28-24(30)21-8-4-5-9-22(21)27-25(28)31/h1-13H,14-17H2,(H,26,29)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYFESOTSIUMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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